

An In-Depth Technical Guide to (Isocyanoimino)triphenylphosphorane: Chemical Properties and Stability

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Compound of Interest

Compound Name: (Isocyanoimino)triphenylphosphor
ane

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(Isocyanoimino)triphenylphosphorane, often abbreviated as Pinc, is a versatile and bench-stable reagent that has garnered significant attention in synthetic organic chemistry.^[1] Its unique amphoteric nature, possessing both nucleophilic and electrophilic characteristics, makes it a valuable tool in the synthesis of a wide array of heterocyclic compounds and in the macrocyclization of peptides.^[1] This technical guide provides a comprehensive overview of the chemical properties and stability of **(Isocyanoimino)triphenylphosphorane**, with a focus on data-driven insights and detailed experimental protocols.

Core Chemical Properties

(Isocyanoimino)triphenylphosphorane is a white crystalline solid.^[2] Its fundamental chemical and physical properties are summarized in the table below, providing a foundational understanding of this reagent.

| Property | Value | Reference(s) |
|-------------------|---|--------------|
| IUPAC Name | isocyanoimino(triphenyl)-λ ⁵ -phosphane | [3] |
| Molecular Formula | C ₁₉ H ₁₅ N ₂ P | [3] |
| Molecular Weight | 302.31 g/mol | |
| CAS Number | 73789-56-7 | |
| Physical Form | White to Light yellow to Light orange powder to crystal | [4] |
| Melting Point | 152 - 160 °C | [2] |
| Assay | ≥ 95% | |

Spectroscopic Data

The structural elucidation of **(Isocyanoimino)triphenylphosphorane** and its reaction products relies heavily on spectroscopic techniques. While a complete set of assigned NMR spectra for the compound itself is not readily available in the searched literature, its presence and transformations are typically monitored by characteristic signals. Infrared spectroscopy provides a key diagnostic peak for the isocyano functional group.

| Spectroscopic Technique | Characteristic Features | Reference(s) |
|-------------------------|--|--------------|
| ¹ H NMR | Aromatic protons of the phenyl groups typically appear as multiplets in the downfield region. | [5] |
| ¹³ C NMR | Signals corresponding to the aromatic carbons and the isocyano carbon are expected. | [5] |
| ³¹ P NMR | A single resonance is expected, with its chemical shift being indicative of the pentavalent phosphorus center. Often referenced to external 85% phosphoric acid. | [5] |
| IR Spectroscopy | A strong absorption band around 2216 cm ⁻¹ is characteristic of the N≡C stretch of the isocyano group. | [6] |

Stability and Handling

(Isocyanoimino)triphenylphosphorane is described as a "bench-stable solid," indicating a reasonable degree of stability under ambient laboratory conditions.[\[1\]](#) However, for long-term storage and to ensure its reactivity, specific precautions are recommended.

Storage: It is advised to store the compound under an inert atmosphere, such as argon. This suggests a potential sensitivity to atmospheric moisture and/or oxygen over extended periods.

Hazards: According to safety data, **(Isocyanoimino)triphenylphosphorane** is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[\[3\]](#) Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this reagent.

Reactivity and Synthetic Applications

The synthetic utility of **(Isocyanoimino)triphenylphosphorane** stems from its amphoteric nature. The isocyano group can act as a nucleophile, while the phosphorus center can exhibit electrophilic character. This dual reactivity is harnessed in a variety of chemical transformations.

One of the most prominent applications of this reagent is in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. This transformation typically involves a one-pot, three-component reaction with a carboxylic acid and an aldehyde.

Reaction Mechanism: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

The reaction proceeds through a fascinating cascade of events, beginning with the activation of the isocyano group. The following diagram illustrates the proposed reaction pathway.



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Caption: Proposed reaction mechanism for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

Experimental Protocols

The following provides a detailed methodology for a key application of **(Isocyanoimino)triphenylphosphorane**.

One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

This protocol is adapted from a procedure for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

Materials:

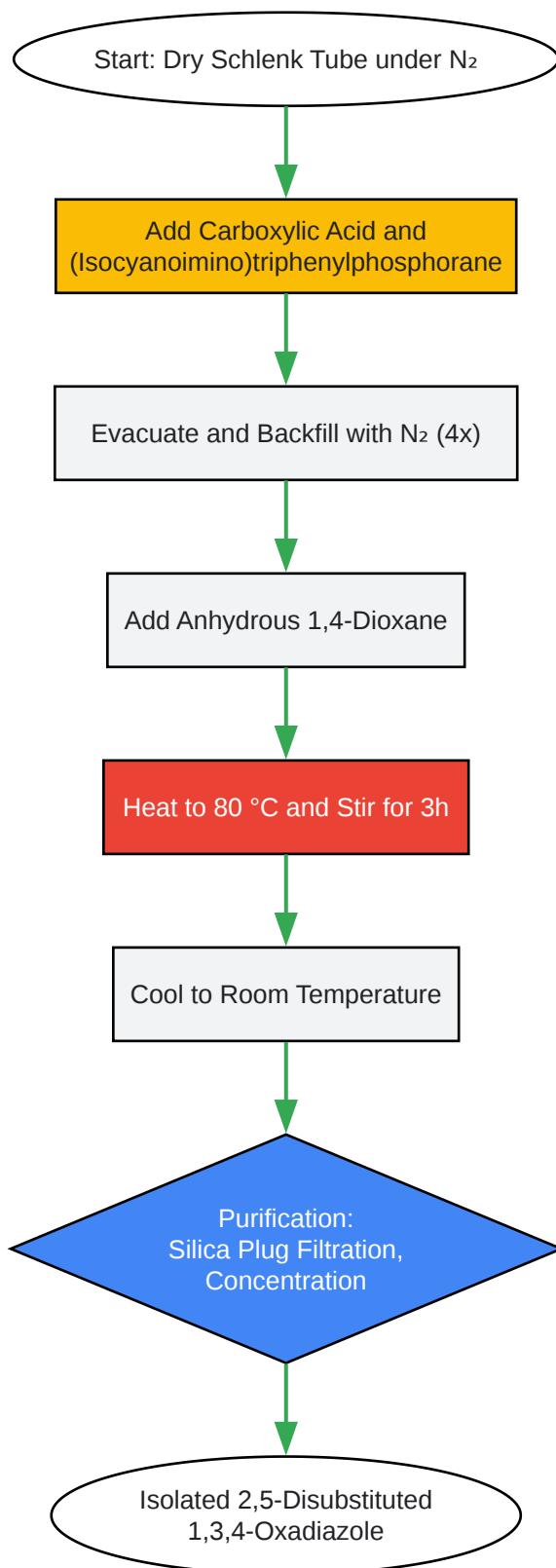
- Carboxylic acid (1.0 equiv)
- **(Isocyanoimino)triphenylphosphorane** (1.1 equiv)
- Anhydrous 1,4-dioxane
- Aryl iodide (for subsequent C-H arylation, if desired)
- Dry Schlenk tube
- Nitrogen or Argon gas supply
- Magnetic stirrer and heating oil bath

Procedure:

- To a dry Schlenk tube under a nitrogen atmosphere, add the carboxylic acid (0.20 mmol, 1.0 equiv) and **(Isocyanoimino)triphenylphosphorane** (66.5 mg, 0.22 mmol, 1.1 equiv).
- Evacuate and backfill the Schlenk tube with nitrogen four times.
- Add anhydrous 1,4-dioxane (0.50 mL, 0.40 M) to the mixture.
- Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
- Stir the reaction mixture for 3 hours.
- (Optional for further functionalization) After cooling to room temperature, the reaction mixture containing the monosubstituted 1,3,4-oxadiazole can be used directly in subsequent reactions, such as a copper-catalyzed C-H arylation with an aryl iodide.
- Upon completion, the reaction mixture is typically purified by filtration through a silica plug, followed by concentration in vacuo. The crude product can then be purified by flash column

chromatography.

The workflow for this synthetic protocol can be visualized as follows:



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Caption: Experimental workflow for the one-pot synthesis of 1,3,4-oxadiazoles.

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